4-Phenylindeno[1,2-d]dithiazole
Description
4-Phenylindeno[1,2-d]dithiazole is a fused heterocyclic compound comprising a dithiazole ring (a five-membered ring with two sulfur and one nitrogen atoms) fused to an indene scaffold substituted with a phenyl group at the 4-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry, particularly for antimicrobial and antifungal applications. Its synthesis typically involves reactions of cyclic oximes with sulfur monochloride (S₂Cl₂) under controlled conditions . Key physical properties include a melting point of 111–112°C and distinct spectral characteristics (IR, MS, NMR) consistent with its aromatic and sulfur-rich framework .
Properties
IUPAC Name |
4-phenylindeno[1,2-d]dithiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NS2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15(13)17-18-16-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOHRQDSJKNFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NSS3)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylindeno[1,2-d]dithiazole typically involves the reaction of cyclic oximes with sulfur monochloride (S₂Cl₂) and pyridine in acetonitrile. This method allows for the selective formation of the dithiazole ring fused with various carbocycles . Another approach involves the use of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) as a key synthon .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Phenylindeno[1,2-d]dithiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert dithiazole rings to their corresponding thiol or thione derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dithiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted dithiazole derivatives .
Scientific Research Applications
4-Phenylindeno[1,2-d]dithiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism by which 4-Phenylindeno[1,2-d]dithiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity and physicochemical properties of 4-phenylindeno[1,2-d]dithiazole are highly sensitive to structural modifications. Below is a detailed comparison with its analogs:
Selenium Substitution: Dithiazole vs. Thiaselenazole
Replacing one sulfur atom in the dithiazole ring with selenium (forming 1,2,3-thiaselenazole) significantly enhances antimicrobial potency and alters toxicity profiles:
Mechanistic Insight : The weaker S–Se bond in thiaselenazoles facilitates easier bond cleavage, enhancing reactivity with microbial targets such as nucleocapsid proteins or fungal membranes .
Substituent Effects at the 4-Position
Functional groups at the 4-position critically modulate selectivity and toxicity:
Key Trend : Electron-withdrawing groups (e.g., nitrile) reduce Gram-negative activity but retain antifungal properties. Bulky substituents (e.g., ethyl ester) improve selectivity for fungi .
Ring Expansion and Chlorination
Expanding the fused ring system or introducing halogens alters bioactivity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
